1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol is a chemical compound that integrates a benzimidazole moiety with a piperidine structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The benzimidazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities, while the piperidine structure contributes to its interaction with biological targets.
The compound can be synthesized through various methods, primarily involving the formation of the benzimidazole core followed by its functionalization with piperidine derivatives. Research articles and patents have documented synthesis routes and biological evaluations of similar compounds, indicating the relevance of this compound in drug discovery and development .
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol belongs to the class of heterocyclic compounds, specifically categorized as a benzimidazole derivative. It is further classified as an amine due to the presence of a piperidine ring. The compound's chemical structure can be denoted by its International Union of Pure and Applied Chemistry (IUPAC) name.
The synthesis of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol typically involves several key steps:
The synthesis may utilize various reagents such as N,N-dimethylformamide, sulfur, and reducing agents like sodium borohydride or titanium isopropoxide for effective transformations. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .
The molecular formula for 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol is C13H14N2O. The compound features a benzimidazole ring fused to a piperidine ring with a hydroxyl group at the 3-position of the piperidine.
Key structural data include:
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol can undergo various chemical reactions typical for amines and alcohols, including:
Reactions involving this compound often require careful control of conditions to prevent side reactions, particularly in the presence of reactive functional groups like hydroxyls and amines .
The mechanism by which 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors.
Research indicates that compounds with similar structures can inhibit enzyme activity or modulate receptor functions, leading to antimicrobial or anticancer effects. The precise mechanism would depend on the target protein's structure and function.
Studies have shown that derivatives containing benzimidazole rings often exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may share similar properties .
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol exhibits several notable physical properties:
The compound is characterized by:
Relevant analyses include spectral data (NMR, IR) confirming the presence of functional groups and structural integrity.
The potential applications of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol are primarily in medicinal chemistry:
The integration of benzimidazole and piperidine motifs represents a sophisticated approach in rational drug design, yielding hybrid compounds with enhanced pharmacological profiles. 1-(1H-Benzo[d]imidazol-2-yl)piperidin-3-ol exemplifies this strategy, combining two pharmacologically validated heterocycles into a single chemical entity. This hybrid architecture leverages the complementary bioactivities and physicochemical properties of both fragments, enabling precise targeting of complex disease mechanisms. The compound’s core structure (CAS 1065484-17-4) features a benzimidazole nitrogen atom linked directly to the piperidine ring at the 3-position, creating a conformationally constrained scaffold ideal for interacting with diverse biological targets [1]. Its molecular formula (C₁₂H₁₅N₃O) and defined hydrogen bonding capabilities (SMILES: OC1CN(C2=NC3=CC=CC=C3N2)CCC1) facilitate targeted interactions with macromolecular binding sites, positioning it as a versatile template for developing novel therapeutics, particularly in oncology and anti-inflammatory applications [1] [2].
Benzimidazole stands as a privileged scaffold in medicinal chemistry due to its exceptional capacity for mimicking purine bases in biological systems. This bicyclic aromatic system enables critical interactions—including π-π stacking, hydrogen bonding, and hydrophobic contacts—with diverse enzyme targets [8]. The electron-rich environment of the imidazole ring facilitates binding to cationic residues in active sites, while substitutions at N1, C2, C5, or C6 positions allow precise modulation of electronic properties and target specificity [3].
Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., -NO₂) at C5 significantly enhance acetylcholinesterase (AChE) inhibition (IC₅₀ = 19.44 ± 0.60 µM), whereas methoxy substitutions at C5 improve anti-inflammatory activity through TNF-α suppression [2] [3]. The benzimidazole’s planar geometry also facilitates intercalation into DNA or RNA structures, contributing to anticancer effects observed in c-Myc inhibition studies. This versatility explains its presence in numerous FDA-approved drugs, from antiparasitics (albendazole) to proton pump inhibitors (omeprazole), validating its clinical relevance [8].
Table 1: Influence of Benzimidazole Substitution Patterns on Biological Activity
Substitution Position | Functional Group | Biological Activity Enhancement | Reference |
---|---|---|---|
C5 | -NO₂ | AChE inhibition (IC₅₀ = 19.44 µM) | [3] |
C5 | -OCH₃ | TNF-α suppression (IC₅₀ < 2 µM) | [2] |
N1 | Ethyl group | Improved metabolic stability | [9] |
C2 | Piperidine linkage | c-Myc/Max dimerization inhibition | [4] |
The piperidine ring contributes indispensable pharmacokinetic and pharmacodynamic advantages to hybrid scaffolds. Its aliphatic nitrogen acts as a hydrogen bond acceptor, while the chair-boat conformational flexibility enables optimal spatial positioning for target engagement [5]. Position-specific modifications profoundly influence bioavailability: the 3-hydroxy group in 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol enhances aqueous solubility through hydrogen bonding and provides a synthetic handle for prodrug derivatization [5] [7].
Comparative studies of piperidine positional isomers reveal dramatic pharmacological differences. While 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives show potent anti-inflammatory activity (TNF-α IC₅₀ = 1.87 µM), 1-methyl-2-(piperidin-3-yl)-1H-benzo[d]imidazole (CAS 947013-81-2) exhibits distinct target profiles due to altered nitrogen orientation [5] [10]. The basicity of the piperidine nitrogen (pKa ~10) facilitates salt formation (e.g., hydrochloride salts, CAS 123771-23-3) for improved crystallinity and oral absorption, addressing common drug development challenges [7] [10].
Table 2: Pharmacological Impact of Piperidine Ring Position and Conformation
Piperidine Attachment | Notable Derivatives | Key Pharmacological Attributes |
---|---|---|
2-(Piperidin-4-yl) | Anti-inflammatory compound 6e | TNF-α IC₅₀ = 1.87 µM; NO inhibition |
2-(Piperidin-3-yl) | 1-(1H-Benzo[d]imidazol-2-yl)piperidin-3-ol | c-Myc binding; Cholinesterase inhibition |
1-(Piperidin-3-yl) | 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole | Distinct target engagement profile |
N-Benzyl piperidin-3-ol | Dichlorobenzyl derivative (CAS 1420975-92-3) | Enhanced steric bulk for selective inhibition |
Hybridization of benzimidazole and piperidine generates synergistic effects unattainable with either fragment alone, particularly in disrupting oncogenic protein-protein interactions. The benzimidazole moiety intercalates into DNA structures, while the piperidine-3-ol extension projects into hydrophobic pockets of c-Myc/Max heterodimers, achieving submicromolar disruption of dimerization [4]. This dual targeting mechanism is exemplified by advanced derivatives like compound A1 (incorporating morpholine-piperidine extensions), which shows >10-fold improvement in lung cancer cell inhibition (A549 IC₅₀ < 1 µM) compared to parent scaffolds [4].
Molecular docking analyses reveal that the hydroxy group at piperidin-3-ol forms critical hydrogen bonds with Thr58 and Glu62 residues in c-Myc, while the benzimidazole nitrogen coordinates with Arg36. This multi-point anchoring disrupts c-Myc/Max complex stability, subsequently downregulating proliferation genes (CDK4, E2F1) and upregulating pro-apoptotic factors (Bax) [4]. In xenograft models, such hybrids significantly reduce tumor volume by >60% compared to standard therapies, validating the scaffold’s therapeutic potential beyond conventional kinase inhibition approaches [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7